An In-depth Technical Guide to 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene, a fluorinated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthetic protocols, mechanistic insights, and prospective applications, with a strong emphasis on its role as a versatile chemical intermediate.
Core Molecular and Physical Properties
2-Chloro-1-(difluoromethoxy)-4-nitrobenzene is a substituted nitrobenzene compound featuring a unique combination of functional groups: a chloro group, a nitro group, and a difluoromethoxy group. This trifecta of substituents imparts specific reactivity and physical characteristics, making it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluoromethoxy (-OCF₂H) group is of particular importance as it can significantly modulate properties such as lipophilicity, metabolic stability, and binding interactions of a parent molecule, making it a desirable feature in modern drug design.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1][2][3][4] |
| Molecular Weight | 223.56 g/mol | [2][3][5] |
| CAS Number | 40319-63-9 | [1][4] |
| IUPAC Name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | [2] |
| SMILES | C1=CC(=C(C=C1[O-])Cl)OC(F)F | [1] |
| MDL Number | MFCD02720746 | [1][4] |
| Physical Form | Typically a light yellow solid | [2][6] |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene is most effectively achieved through a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This process involves the reaction of the corresponding phenoxide with a difluorocarbene precursor, typically difluorochloromethane (CHClF₂).
Mechanistic Rationale
The synthesis hinges on the deprotonation of the starting material, 2-chloro-4-nitrophenol, by a strong base to form a highly nucleophilic phenoxide ion. In a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt is crucial. The PTC facilitates the transport of the aqueous phenoxide ion into the organic phase where it can react with the gaseous difluorochloromethane. This approach overcomes the mutual insolubility of the reactants, dramatically increasing the reaction rate and yield. The choice of a PTC is a classic example of applying chemical principles to solve practical challenges in organic synthesis, enabling reactions that would otherwise be impractically slow.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the phase-transfer catalyzed synthesis.
Step-by-Step Laboratory Protocol
The following protocol is a representative procedure derived from established patent literature for synthesizing related difluoromethoxy nitrobenzenes.[7][8]
Materials:
-
2-chloro-4-nitrophenol
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Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Deionized water
-
Difluorochloromethane (CHClF₂) gas
-
A pressure-rated reaction vessel equipped with a gas inlet, mechanical stirrer, condenser, and thermocouple.
Procedure:
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Vessel Charging: To the reaction vessel, add 2-chloro-4-nitrophenol (1.0 eq), sodium hydroxide (1.5-2.0 eq), tetrabutylammonium bromide (0.02-0.05 eq), water, and toluene.
-
Inerting: Seal the vessel and purge with nitrogen gas to remove atmospheric oxygen.
-
Heating and Stirring: Begin vigorous mechanical stirring to ensure efficient mixing of the two phases and heat the mixture to the target reaction temperature (e.g., 80-95°C).[7]
-
Gas Introduction: Once the target temperature is stable, begin bubbling difluorochloromethane gas through the reaction mixture at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take several hours (2-24 hours) to reach completion.[7]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and vent any excess pressure. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove the base, catalyst, and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified further by recrystallization or column chromatography to yield the final product with high purity.
Key Applications in Chemical Synthesis
The primary utility of 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene lies in its function as a precursor to 2-chloro-4-(difluoromethoxy)aniline. The nitro group is readily and selectively reduced to an amine, a transformation that is fundamental in the synthesis of pharmaceuticals and other bioactive compounds.
Reduction to Aniline
The conversion of the nitro group to an amine is most commonly achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or by using reducing metals in acidic media (e.g., iron, tin, or zinc in HCl).[9] This resulting aniline is a versatile intermediate. The amine group can be used to form amides, sulfonamides, ureas, and can participate in various C-N bond-forming cross-coupling reactions, while the chloro- and difluoromethoxy-substituted aromatic ring serves as a core scaffold.
Caption: Key transformation and subsequent applications of the aniline derivative.
Safety and Handling Protocols
As with many substituted nitroaromatic compounds, 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene and its precursors require careful handling. Data from safety data sheets (SDS) for structurally related compounds provide essential guidance.
Hazard Identification
Users should consult the specific Safety Data Sheet for the compound. Based on analogous structures, the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[10] It is also likely to be an irritant to the skin, eyes, and respiratory system.[6][11]
The following table summarizes common GHS classifications for related chloro-nitroaromatic compounds.
| Hazard Class | GHS Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Dispensing: When handling the solid, avoid generating dust.[10]
-
Spill Response: In case of a spill, isolate the area. For solids, carefully sweep up the material to avoid dust generation. For solutions, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]
Conclusion
2-Chloro-1-(difluoromethoxy)-4-nitrobenzene stands out as a highly functionalized and valuable intermediate in organic synthesis. Its defined physicochemical properties, established synthetic routes, and, most importantly, its capacity for straightforward conversion into a versatile aniline derivative, make it a compound of high interest. For researchers in drug discovery and materials science, this molecule offers a robust starting point for introducing the metabolically resilient and electronically distinct difluoromethoxy group into novel molecular architectures. Proper adherence to safety protocols is essential when handling this and related chemical entities.
References
- Water phase synthesis process of difluoromethoxy nitrobenzene (CN1136185C).
- Water phase synthesis process of difluoromethoxy nitrobenzene (CN1348951A).
-
2-chloro-1-fluoro-4-nitrobenzene. ChemSynthesis. [Link]
-
CAS NO. 40319-63-9 | 2-chloro-1-(difluoromethoxy)-4-nitrobenzene. Arctom. [Link]
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